molecular formula C15H15NO2S B1526571 Ethyl 5-amino-2-(phenylsulfanyl)benzoate CAS No. 1308601-26-4

Ethyl 5-amino-2-(phenylsulfanyl)benzoate

Cat. No. B1526571
M. Wt: 273.4 g/mol
InChI Key: NERDZAGDSCJEKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 5-amino-2-(phenylsulfanyl)benzoate is C15H15NO2S . It has a molecular weight of 273.36 .


Physical And Chemical Properties Analysis

Ethyl 5-amino-2-(phenylsulfanyl)benzoate is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found .

Scientific Research Applications

Synthesis and Pharmacological Potential

Ethyl 5-amino-2-(phenylsulfanyl)benzoate serves as a precursor in the synthesis of various pharmacologically active compounds. For instance, its derivative, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, has shown significant analgesic and anti-inflammatory activities, with only mild ulcerogenic potential compared to indomethacin, suggesting its potential as a lead molecule for developing novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Anti-Juvenile Hormone Activity

Another application of ethyl 5-amino-2-(phenylsulfanyl)benzoate derivatives is in the field of agricultural chemistry, where ethyl 4-(2-aryloxyhexyloxy)benzoates, prepared from similar compounds, have been tested for their ability to induce precocious metamorphosis in larvae of the silkworm, demonstrating activity comparable to known anti-JH agents. This suggests their potential use in controlling pest populations in agriculture (Furuta et al., 2006).

Mercury Sensing in Water

Ethyl 5-amino-2-(phenylsulfanyl)benzoate derivatives have also been explored for environmental applications, such as the synthesis of red-emitting sensors for mercuric ion detection in water. These sensors are designed to afford both turn-on and single-excitation dual-emission ratiometric Hg(II) detection in aqueous solution, showcasing specificity for Hg(II) over other metal ions, and demonstrating potential utility for the detection of mercury in natural water samples (Nolan & Lippard, 2007).

Chemotherapeutic Research

In the realm of chemotherapeutic research, ethyl 5-amino-2-(phenylsulfanyl)benzoate derivatives have been investigated for their potential as cancer chemopreventive agents. For example, GT-094, containing an NSAID and NO moieties along with a disulfide pharmacophore, has been studied for its effects and mechanism of action in colon cancer cells, indicating its ability to inhibit cell proliferation and induce apoptosis. This is mediated through the activation of a reactive oxygen species-microRNA-27a: ZBTB10-Specificity Protein pathway, offering insights into novel pathways for cancer treatment (Pathi et al., 2010).

properties

IUPAC Name

ethyl 5-amino-2-phenylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-2-18-15(17)13-10-11(16)8-9-14(13)19-12-6-4-3-5-7-12/h3-10H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERDZAGDSCJEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-(phenylsulfanyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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